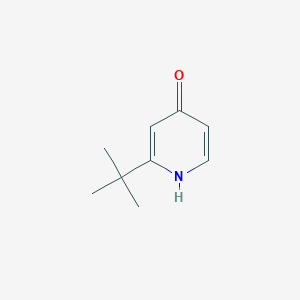
2-叔丁基吡啶-4(1H)-酮
描述
2-Tert-butylpyridin-4(1H)-one, or 2-t-butyl-4-pyridone, is a heterocyclic compound belonging to the pyridone family of compounds. It is an organic compound with the formula C7H9NO. It is a colorless liquid with a sweet, pungent odor. It is a versatile molecule that has been used for a variety of applications, including as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of other compounds.
科学研究应用
太阳能电池技术
化合物2-叔丁基吡啶-4(1H)-酮(也称为4-叔丁基吡啶)在染料敏化太阳能电池(DSSCs)中有显著应用。Boschloo等人(2006年)发现,在DSSCs中添加4-叔丁基吡啶到氧化还原电解质中显著提高了它们的性能,特别是通过增加开路电压。这种改进被归因于该化合物影响TiO2的表面电荷,这是这些电池中的关键组成部分(Boschloo, Häggman, & Hagfeldt, 2006)。此外,Xiong等人(2008年)研究了DSSCs中4-TBP在TiO2表面的吸附,提出了该化合物在减少电子复合中的作用机制(Xiong et al., 2008)。
化学合成
在化学合成领域,4-叔丁基吡啶作为一种有益的添加剂。Stamos等人(1997年)证明了它在Ni(II)/Cr(II)介导的偶联反应中的实用性,其中它有助于实现均匀反应并抑制不良的同偶联(Stamos, Sheng, Chen, & Kishi, 1997)。此外,Crich等人(2001年)确定了2,4,6-三叔丁基嘧啶,一种相关化合物,作为糖基化反应中4-叔丁基吡啶的有效且经济高效的替代品(Crich, Smith, Yao, & Picione, 2001)。
光伏研究
4-叔丁基吡啶在光伏研究中至关重要,特别是在提高钙钛矿太阳能电池性能方面。Xu等人(2017年)为平面钙钛矿太阳能电池开发了新的有机传输正孔材料,展示了吡啶功能化材料的重要性,包括4-叔丁基吡啶,在实现更高效率和稳定性方面的作用(Xu et al., 2017)。
催化和材料科学
在催化和材料科学中,4-叔丁基吡啶已被用于研究双功能Lewis酸的结合行为并开发新型催化剂。Pakkirisamy等人(2008年)研究了不同吡啶衍生物与双功能Lewis酸的结合,突出了4-叔丁基吡啶在这些过程中的作用(Pakkirisamy et al., 2008)。
属性
IUPAC Name |
2-tert-butyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-6-7(11)4-5-10-8/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVDEOQKNFAMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729051 | |
| Record name | 2-tert-Butylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyridin-4(1H)-one | |
CAS RN |
1196074-16-4, 1163706-65-7 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196074-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

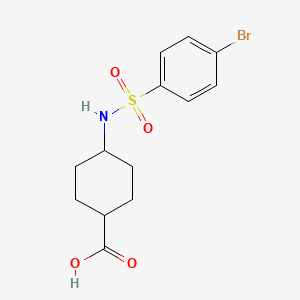
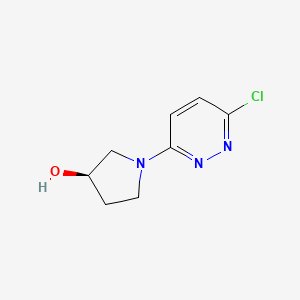

![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
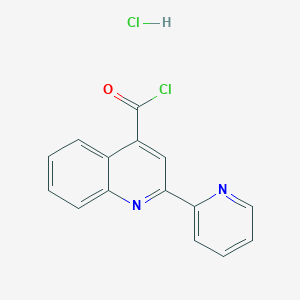
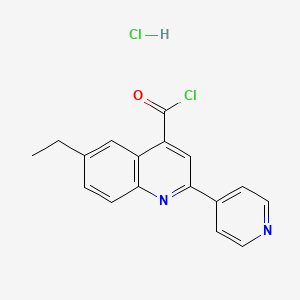
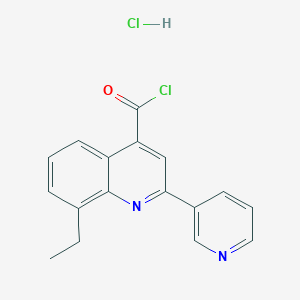
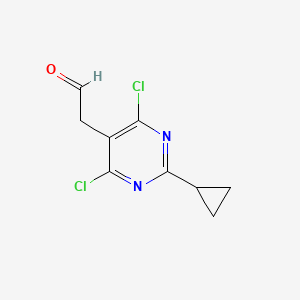
![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
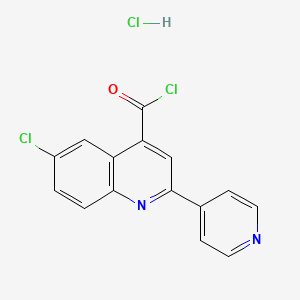
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)